2,2',4,4',5-Pentabromodiphenyl ether

Toxicokinetics Elimination ADME

Researchers face invalid class-level PBDE assumptions-BDE-47 cannot substitute BDE-99 due to distinct toxicokinetics. BDE-99 (CAS 60348-60-9) is the essential analytical standard for source apportionment in sediment, biota, and human tissues. • Key applications: Oxidative stress probing (hippocampus, rat offspring); neurotoxicity pathway studies; ADME/excretion profiling • Differentiates BDE-99 from co-occurring congeners (BDE-47, -100, -153, -154) • Reliable supply for environmental monitoring and toxicology research

Molecular Formula C12H5Br5O
Molecular Weight 564.7 g/mol
CAS No. 60348-60-9
Cat. No. B129695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',4,4',5-Pentabromodiphenyl ether
CAS60348-60-9
Synonyms2,2',3,4,4'-pentabromodiphenyl ether
2,2',4,4',5-pentaBDE
2,2',4,4',5-pentabromodiphenyl ether
2,2',4,4',6-pentabromodiphenyl ether
DE 71
DE-71
PBDE
PBDE 100
PBDE 85
PBDE 99
pentabromodiphenyl ether
pentabromodiphenyl ether (mixed isomers)
Molecular FormulaC12H5Br5O
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
InChIInChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H
InChIKeyWHPVYXDFIXRKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (< 1mg/ml at 68.9° F) (NTP, 1992)
Methanol, 1g/100g;  dioctylphthalate, >100g/100g;  completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketone
In water, 0.0133 mg/L (commercial product)
In water, 9.0X10-7 mg/L at 20 °C
9e-10 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0013 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





BDE-99: Key Properties


2,2',4,4',5-Pentabromodiphenyl ether (CAS 60348-60-9), commonly referred to as BDE-99, is a pentabrominated congener within the polybrominated diphenyl ether (PBDE) family, historically a major component of the commercial PentaBDE flame retardant mixture [1]. It is characterized by a molecular weight of 564.7 g/mol [2], a low vapor pressure (5 × 10⁻⁵ Pa at 25°C), and high lipophilicity (log KOW: 6.5–8.4) [2], properties which dictate its distinct environmental and biological behavior compared to other PBDEs.

Low vapor pressure and high lipophilicity support environmental fate and transport studies
Dominant PentaBDE congener; essential analytical standard for source apportionment
Distinct toxicokinetic profile enables congener-specific ADME research

BDE-99: Substitution Risks


Generic substitution of BDE-99 with other congeners from the commercial PentaBDE mixture (e.g., BDE-47, -100, -153, -154) is scientifically invalid due to profound differences in their toxicokinetics and toxicodynamics. While these congeners share a similar environmental origin [1], their distinct bromination patterns lead to significant, quantifiable variations in tissue accumulation [2], excretion rates [2], and neurotoxic potency [3]. Relying on a 'class-level' assumption without congener-specific data can lead to significant errors in exposure assessment, risk modeling, and the interpretation of toxicological studies.

Toxicokinetic mismatch: tissue accumulation and excretion rates differ significantly among PBDE congeners
Neurotoxic potency mismatch: congener-specific in vitro ranking cannot be inferred from class-level data
Environmental partitioning mismatch: water solubility and vapor pressure alter fate-model predictions

BDE-99: Comparative Evidence


Systemic Clearance Ranking

In a direct comparative in vivo study in mice, BDE-99's rate of excretion was quantitatively intermediate among four major congeners. BDE-47 was the most rapidly excreted, while BDE-153 was the slowest, with BDE-99 and BDE-100 occupying the middle ranks [1]. This placement is crucial for understanding its bioaccumulation potential relative to its close analogs.

Systemic Clearance Ranking
Head-to-head
Excretion rank order in female C57BL/6 mice (1 mg/kg IV, 5 days)
BDE-47 BDE-99 BDE-100 BDE-153
Fastest → Slowest excretion; inversely related to tissue concentration
Intermediate excretion rate; supports congener-specific bioaccumulation modeling
Ranked 2nd fastest among four major congeners; data to verify in other models
Toxicokinetics Elimination ADME

Comparative Metabolism vs. BDE-47

A direct comparative study on the metabolism of BDE-99 and BDE-47 in rats and mice revealed that BDE-99 undergoes more extensive metabolism [1]. This is not a function of the PentaBDE mixture but a property specific to the BDE-99 molecule itself.

Metabolism vs. BDE-47
Head-to-head
BDE-99 undergoes more extensive metabolism than BDE-47 in rats and mice
BDE-99
Half of absorbed oral dose excreted in 10 days, mostly as metabolites
BDE-47
Less extensive metabolism; parent compound persists longer
Distinct metabolic fate; supports congener-specific toxicant profiling
Oral 14C-labeled study in F344 rats and B6C3F1 mice
Biotransformation Metabolism ADME

Neurotoxic Potency: In Vitro Ranking

In a comparative study using mouse cerebellar granule neurons, BDE-99's cytotoxic potency was ranked against four other major congeners. The study established a clear quantitative potency ranking across multiple endpoints, including cell viability and oxidative stress markers [1].

Neurotoxic Potency Ranking
Head-to-head
In vitro cytotoxicity in mouse cerebellar granule neurons (24–72 h)
BDE-100 BDE-47 BDE-99 BDE-153 BDE-209
Most → Least potent across cell viability and oxidative stress markers
Intermediate neurotoxic potency; supports congener-specific hazard ranking
Ranked 3rd of 5 congeners; endpoint-dependent variation may apply
Neurotoxicity Cytotoxicity In Vitro Toxicology

Environmental Partitioning Characteristics

The physicochemical properties of BDE-99 differentiate its environmental behavior from its most common analog, BDE-47. Specifically, BDE-99 has a lower water solubility and lower vapor pressure, leading to a higher log octanol-air partition coefficient (KOA), which suggests a stronger tendency to partition to organic phases like soil and sediment [1].

Environmental Partitioning
Head-to-head
Physicochemical properties at 25°C shift environmental behavior vs. BDE-47
BDE-99
Vapor Pressure: 5 × 10⁻⁵ Pa
Water Solubility: 2.4 µg/L
Log KOA: 11.3
BDE-47
Vapor Pressure: 2.5 × 10⁻⁴ Pa
Water Solubility: 11 µg/L
Log KOA: 10.5
Lower volatility and solubility; stronger partitioning to soil/sediment
5× lower vapor pressure, ~4.6× lower water solubility than BDE-47
Environmental Fate Physicochemical Properties Partitioning

BDE-99: Research Applications


Environmental Monitoring Analytical Standard

Due to its status as a dominant congener in the PentaBDE technical mixture and its specific physicochemical properties (e.g., lower water solubility than BDE-47) that influence its environmental compartmentalization [1], BDE-99 is an essential analytical standard. It is required for the accurate quantification and source apportionment in environmental monitoring studies of sediment, biota, and human tissues, enabling researchers to differentiate its presence from other co-occurring PBDEs [2].

Toxicokinetic and Metabolism Studies

Research focused on understanding the congener-specific ADME properties of PBDEs requires BDE-99. Its quantitatively distinct excretion profile compared to BDE-47 and BDE-153 [3] and its more extensive in vivo metabolism relative to BDE-47 [4] make it a critical tool for investigating the relationship between bromination pattern and biological fate. Substituting BDE-47 would yield fundamentally different kinetic data, invalidating the model for BDE-99.

Oxidative Stress and Neurotoxicity Mechanisms

BDE-99 serves as a key probe in neurotoxicology for investigating the mechanisms of oxidative stress and developmental neurotoxicity. Its established in vivo effect of causing oxidative stress in the hippocampus of rat offspring at environmentally relevant doses [5] and its specific intermediate potency ranking in in vitro neuronal cytotoxicity assays [6] make it a well-characterized tool for studying PBDE-induced neurotoxicity pathways, distinct from other congeners like BDE-47 or BDE-100.

Application
Selection Property
Validation Focus
Environmental Monitoring Analytical Standard
Congener-specific standard for PentaBDE mixture characterization
Source apportionment and compartmentalization in sediment, biota, and tissue matrices
Toxicokinetic and Metabolism Studies
Distinct excretion and metabolism profile among PBDE congeners
ADME modeling and metabolite profiling under congener-specific protocols
Oxidative Stress and Neurotoxicity Mechanisms
Characterized neurotoxicity research probe with intermediate potency ranking
Oxidative stress and developmental neurotoxicity endpoint monitoring

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